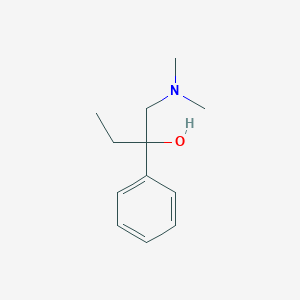

1-(Dimethylamino)-2-phenylbutan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-(Dimethylamino)-2-phenylbutan-2-ol involves several key steps, including the acid-catalyzed dehydration of its precursors to yield various elimination products. For instance, the dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol leads to all four possible elimination products, highlighting the compound's versatile reactivity and the complexity of its synthesis pathway (Casy & Pocha, 1967).

Molecular Structure Analysis

The molecular structure of 1-(Dimethylamino)-2-phenylbutan-2-ol and its derivatives can be quite complex, with studies revealing the magnetic non-equivalence of certain groups within the molecules. Notably, investigations into similar compounds have shed light on the geometric parameters and the peculiarities of their molecular structures, such as significant bond shortening and the realization of certain bonds in sterically unfavorable forms (Chernega, Rusanov, & Povolotskii, 2001).

Chemical Reactions and Properties

1-(Dimethylamino)-2-phenylbutan-2-ol undergoes various chemical reactions, including elimination reactions that result in the formation of different isomers and derivatives. These reactions are influenced by conditions such as acidity and the presence of catalysts, demonstrating the compound's reactivity and the factors that affect its chemical behavior (Casy & Ison, 1969).

Physical Properties Analysis

The physical properties of 1-(Dimethylamino)-2-phenylbutan-2-ol, such as its solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments and applications. While specific data on these properties are not detailed here, such characteristics are essential for determining the compound's suitability for various scientific and industrial applications.

Chemical Properties Analysis

The chemical properties of 1-(Dimethylamino)-2-phenylbutan-2-ol, including its acidity, basicity, and reactivity towards other compounds, are integral to its applications in chemical synthesis and pharmaceuticals. The compound's ability to participate in diverse chemical reactions makes it a valuable entity for research and development in chemistry and related fields.

Aplicaciones Científicas De Investigación

-

Chalcone Synthesis

- Field : Medicinal Chemistry

- Application : Chalcones are aromatic ketones that form the central core of many important biological compounds. They are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .

- Method : The chemistry of chalcones is still an attraction among the organic chemists due to open-chain model and the feature of skeletal modification to produce a new class of organic compounds .

- Results : Chalcone derivatives exhibit a wide range of therapeutic activities, such as anticancer, antioxidants, anti-inflammatory, antihypertensive, antimalarial, antiulcer, antiviral, antiprotozoal, cardiovascular activity, and mutagenic properties .

-

Polymer Synthesis

-

Dyeing Polyester Materials

- Field : Textile Chemistry

- Application : Certain disperse dyes can be used to dye polyester materials .

- Method : The dyes are applied at 2% shade, either with or without using carriers, at different dyeing temperatures (70, 90, and 100 °C) .

- Results : The results of the dyeing process would depend on the specific dyes used, the use of carriers, and the dyeing temperature .

-

Synthesis of Diblock Copolymers

- Field : Polymer Chemistry

- Application : Diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) can be synthesized via RAFT .

- Method : The synthesis involves the development of new materials and a better understanding of polymersomes’ properties with pH and temperature-responsive groups .

- Results : The copolymers are characterized by GPC, 1 H-NMR, and FTIR .

-

Stimuli-responsive Polymers

- Field : Polymer Chemistry

- Application : Synthesis of stimuli-responsive, water-soluble poly [2- (dimethylamino)ethyl methacrylate/styrene] statistical copolymers .

- Method : The polymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing fDMAEMA = 80 to 95 mol% .

- Results : The obtained copolymers exhibited controllable and reversible pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C .

-

Dyeing Polyester Materials

- Field : Textile Chemistry

- Application : Certain disperse dyes can be used to dye polyester materials .

- Method : The dyes are applied at 2% shade, either with or without using carriers, at different dyeing temperatures (70, 90, and 100 °C) .

- Results : The results of the dyeing process would depend on the specific dyes used, the use of carriers, and the dyeing temperature .

Safety And Hazards

This section would detail the compound’s toxicity, flammability, and other hazards. Precautions for safe handling and use would also be included.

Direcciones Futuras

This would involve a discussion of areas for potential future research involving the compound. This could be based on unanswered questions, challenges, or new applications identified in the analysis.

Please note that the availability and depth of information in each of these categories can vary widely depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. For a well-studied compound, there may be a vast amount of information in each of these categories. In such cases, the analysis would focus on the most important and relevant information.

Propiedades

IUPAC Name |

1-(dimethylamino)-2-phenylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-12(14,10-13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXOHRYHPSLKNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(C)C)(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-2-phenylbutan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide](/img/structure/B31929.png)